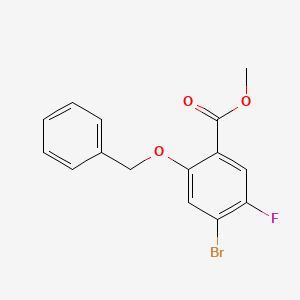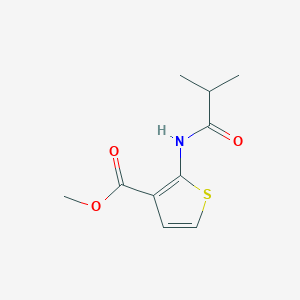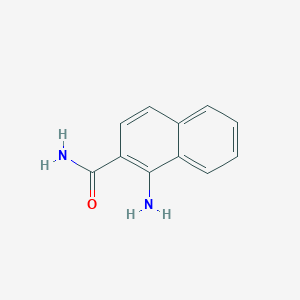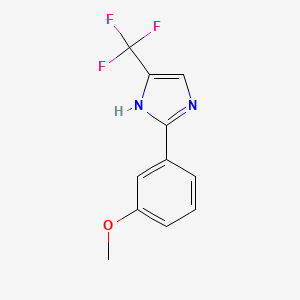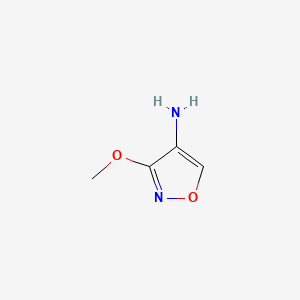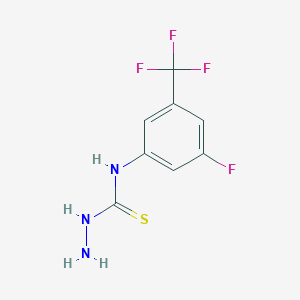
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide is an organic compound characterized by the presence of fluorine atoms and a thiosemicarbazide group
Méthodes De Préparation
The synthesis of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 3-fluoro-5-trifluoromethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide can be compared with other fluorinated thiosemicarbazides and related compounds. Similar compounds include:
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
These compounds share similar structural features but differ in their chemical properties and applications. The presence of the thiosemicarbazide group in this compound makes it unique and suitable for specific applications that other compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C8H7F4N3S |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
1-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H7F4N3S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |
Clé InChI |
CJNIIMCWAMECPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1NC(=S)NN)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


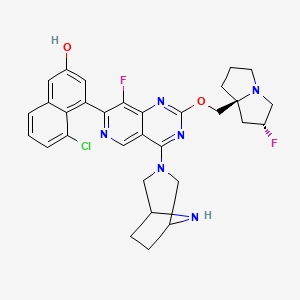
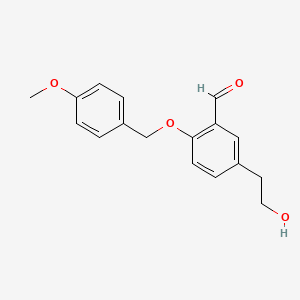
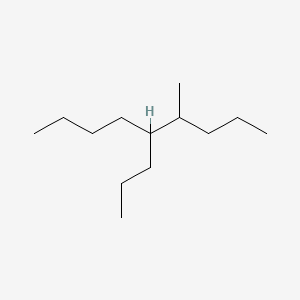
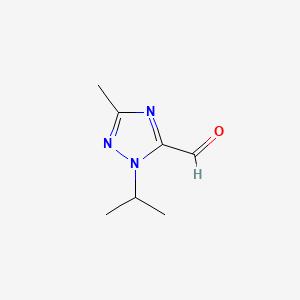
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
